molecular formula C10H12ClNO B2365568 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride CAS No. 2060035-46-1

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride

Cat. No. B2365568
CAS RN: 2060035-46-1
M. Wt: 197.66
InChI Key: XCBARTVPLSYEML-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is a chemical compound with the CAS No. 2060035-46-1 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which are related to 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride, has been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The molecular formula of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is C10H12ClNO . The molecular weight is 197.66 .


Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-tetrahydroisoquinoline analogs, which are related to 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride, have been described in the literature . For example, reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol gives trans-decahydroquinolines .

Scientific Research Applications

Neurochemical Interactions and Metabolism

  • The molecular segments of apomorphine, including 1-(3',4'-dihydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroisoquinoline, have been found to exhibit cholinergic effects, as opposed to dopaminergic effects. These effects were blocked in atropine-pretreated animals, indicating interactions with cholinergic receptors (Ginos et al., 1975).
  • A study confirmed that salsolinol, a cyclized dopamine/acetaldehyde derivative, is majorly O-methylated in vivo on the hydroxyl situated “para” in the parent dopamine molecule, indicating specific metabolic pathways in the brain (Origitano & Collins, 1980).

Potential Therapeutic Applications

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline showed potential as an endogenous or environmental factor that induces parkinsonism, as it reduced the number of tyrosine hydroxylase-immunoreactive cells in specific brain regions of mice (Fukuda, 1994).
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline exhibited neuroprotective activity and was suggested to have potential as an endogenous regulator of dopaminergic activity. It showed efficacy in treating conditions like schizophrenia in animal tests, indicating its antipsychotic-like efficacy (Pietraszek et al., 2009).
  • Another study on 1-Methyl-1,2,3,4-tetrahydroisoquinoline highlighted its significant antidepressant-like effect and neuroprotective, antioxidant effects. This compound might be beneficial for depression therapy due to its favorable absorption, distribution, metabolism, elimination, and toxicity (ADMET) profile (Możdżeń et al., 2019).

Pharmacological Properties

  • A novel anticonvulsant agent containing a tetrahydroisoquinoline skeleton was synthesized and evaluated, showing high potency comparable to known anticonvulsants. This study suggests the potential of tetrahydroisoquinolines as anticonvulsant agents (Gitto et al., 2006).
  • Compound 4, a tetrahydroisoquinoline identified in Mucuna pruriens, showed in vitro pharmacological profile and in vivo effects in two animal models of Parkinson's disease. It inhibits catechol-O-methyltransferase (COMT) and enhances the effect of L-DOPA in Parkinson's disease models, validating the traditional use of M. pruriens for Parkinson's disease treatment (Parrales-Macias et al., 2022).

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-isoquinolin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-10(12)9(8)6-11-7;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBARTVPLSYEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride

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